molecular formula C8H9N3O B11919605 1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol

1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol

Cat. No.: B11919605
M. Wt: 163.18 g/mol
InChI Key: ZTUQNJBQRBINIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with an ethanol groupThe imidazo[4,5-b]pyridine moiety is known for its biological activity and has been explored for its therapeutic potential .

Preparation Methods

The synthesis of 1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-b]pyridine core. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethanol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. Major products formed from these reactions include various functionalized imidazo[4,5-b]pyridine derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-(1H-imidazo[4,5-b]pyridin-2-yl)ethanol

InChI

InChI=1S/C8H9N3O/c1-5(12)7-10-6-3-2-4-9-8(6)11-7/h2-5,12H,1H3,(H,9,10,11)

InChI Key

ZTUQNJBQRBINIX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=CC=N2)O

Origin of Product

United States

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